Pentylbenzylphthalate
Descripción
Propiedades
Número CAS |
1240-18-2 |
|---|---|
Fórmula molecular |
C20H20O4-2 |
Peso molecular |
324.376 |
Nombre IUPAC |
3-benzyl-4-pentylphthalate |
InChI |
InChI=1S/C20H22O4/c1-2-3-5-10-15-11-12-16(19(21)22)18(20(23)24)17(15)13-14-8-6-4-7-9-14/h4,6-9,11-12H,2-3,5,10,13H2,1H3,(H,21,22)(H,23,24)/p-2 |
Clave InChI |
HMEZGAOEAKNASW-UHFFFAOYSA-L |
SMILES |
CCCCCC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CC2=CC=CC=C2 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Di(2-ethylhexyl) phthalate (DEHP)
- Structure : Two 2-ethylhexyl (C₈H₁₇) chains.
- Applications : Dominant in PVC products (e.g., medical tubing, flooring) due to high flexibility and durability .
- Health Effects : Linked to endocrine disruption, hepatic toxicity, and reproductive impairments. Metabolites like MEHP are biomarkers of exposure .
- Regulatory Status : Banned in children’s toys in the EU and U.S. under CPSIA .
Dibutyl Phthalate (DBP)
Diisononyl Phthalate (DINP)
Butyl Benzyl Phthalate (BBP)
- Applications: Primarily in non-food packaging and construction materials .
- Health Effects : Correlated with altered hormone levels (e.g., serum E2 and testosterone) and impaired semen parameters (e.g., increased liquefaction time) .
- Environmental Presence : Detected in waterways at lower concentrations than DEHP but higher than shorter-chain phthalates like DBP .
Data Tables
Table 1: Comparative Properties of BBP and Key Phthalates
Table 2: Environmental and Human Exposure Data
Critical Analysis of Research Findings
- BBP vs. DEHP: While DEHP dominates in PVC applications, BBP’s benzyl group enhances its solubility in non-polar matrices, increasing migration into fatty foods and biological tissues . Both compounds show endocrine-disrupting effects, but DEHP’s longer alkyl chains correlate with higher bioaccumulation .
- BBP vs. DBP : Shorter-chain DBP exhibits greater volatility and dermal absorption, whereas BBP’s bulkier structure results in slower degradation in aquatic environments .
- Regulatory Trends : BBP’s inclusion in the CPSIA CHAP review reflects growing scrutiny of its cumulative exposure risks, paralleling DEHP’s regulatory trajectory .
Q & A
Q. What analytical methods are recommended for detecting pentylbenzylphthalate in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity and specificity. Ensure calibration standards include isotopically labeled internal analogs (e.g., deuterated phthalates) to correct for matrix effects. For environmental matrices like water or soil, employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize interference .
Q. What standardized protocols exist for assessing pentylbenzylphthalate toxicity in in vivo models?
Follow OECD Test Guidelines (e.g., TG 407 for repeated-dose toxicity or TG 458 for endocrine disruption). Dose selection should account for species-specific metabolic pathways, as esterase activity varies between rodents and humans. Include positive controls (e.g., diethylstilbestrol for estrogenic effects) and measure urinary metabolites (e.g., mono-benzyl phthalate) to confirm exposure .
Q. How can researchers evaluate the environmental persistence of pentylbenzylphthalate?
Conduct biodegradation studies under OECD 301B (Ready Biodegradability) conditions. Monitor hydrolysis rates at varying pH levels (e.g., pH 4–9) and UV-Vis exposure to simulate environmental degradation. Use high-resolution mass spectrometry to identify transformation products, such as phthalic acid derivatives .
Advanced Research Questions
Q. How can contradictory epidemiological findings on pentylbenzylphthalate’s endocrine effects be resolved?
Apply systematic review frameworks (e.g., PRISMA guidelines ) to assess study quality. Classify bias risk using domains from the Cochrane Handbook , such as exposure misclassification or confounding. Perform sensitivity analyses stratified by population subgroups (e.g., prenatal vs. adult exposure) and adjust for co-exposure to other phthalates using multivariate models .
Q. What experimental designs optimize mechanistic studies of pentylbenzylphthalate’s receptor interactions?
Use ligand-binding assays (e.g., fluorescence polarization) to quantify affinity for nuclear receptors (PPARγ, ERα). Pair with transcriptomic profiling (RNA-seq) in cell lines (e.g., MCF-7 for estrogenic activity) to identify downstream pathways. Validate findings using CRISPR/Cas9 knockout models to isolate receptor-specific effects .
Q. How should researchers address variability in in vitro toxicity data across cell models?
Standardize culture conditions (e.g., serum-free media to avoid estrogenic contaminants) and select cell lines with relevant metabolic competence (e.g., HepG2 for liver metabolism). Include benchmark chemicals (e.g., bisphenol A) for cross-study comparability. Use high-content screening (HCS) to quantify subcellular endpoints (e.g., mitochondrial membrane potential) with minimal observer bias .
Q. What strategies improve the reproducibility of pentylbenzylphthalate dosing in aquatic toxicity studies?
Characterize chemical stability in test media via periodic LC-MS analysis. Use passive dosing systems (e.g., silicone O-rings) to maintain constant concentrations in hydrophobic assays. Report lipid-normalized tissue concentrations in organisms to account for bioaccumulation variability .
Methodological Frameworks
How can the FINER criteria enhance research questions on pentylbenzylphthalate’s health impacts?
Ensure questions are F easible (e.g., accessible cohort data), I nteresting (novel mechanisms like epigenetic effects), N ovel (understudied endpoints like neurodevelopment), E thical (minimize animal use via in silico models), and R elevant (align with regulatory priorities like REACH updates) .
Q. What statistical approaches are robust for analyzing non-monotonic dose-response relationships?
Employ Bayesian hierarchical models to accommodate nonlinear trends. Use benchmark dose (BMD) modeling with model averaging to reduce uncertainty. Validate findings with in vitro high-throughput screening (HTS) data from ToxCast .
Tables for Quick Reference
Table 1: Key Metabolites of Common Phthalates
| Phthalate | Primary Metabolite | Analytical Method (LOD) |
|---|---|---|
| Pentylbenzylphthalate | Mono-benzyl phthalate (MBzP) | LC-MS/MS (0.1 ng/mL) |
| Di(2-ethylhexyl) phthalate | MEHP, MEHHP | GC-MS (0.5 ng/mL) |
| Source: Adapted from phthalate biomonitoring protocols |
Table 2: Bias Domains for Epidemiological Studies (Cochrane Criteria )
| Domain | Risk Assessment Criteria |
|---|---|
| Exposure Measurement | Use of validated biomarkers (e.g., urinary MBzP) |
| Confounding Control | Adjustment for BMI, diet, and co-exposures |
| Outcome Ascertainment | Blinded endpoint adjudication |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
